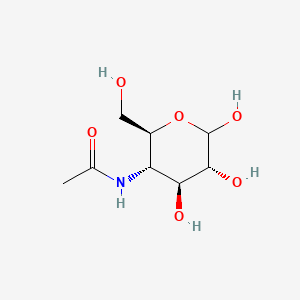
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4Z,6Z,8Z)-thionine; acetic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4Z,6Z,8Z)-thionine; acetic acid typically involves the use of specific reagents and conditions to achieve the desired configuration of double bonds and the incorporation of the thionine group. One common method involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions to introduce the thionine group. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(2Z,4Z,6Z,8Z)-thionine; acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thionine group and the configuration of the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form thioethers or thiols.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, resulting in the formation of various substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.
科学研究应用
(2Z,4Z,6Z,8Z)-thionine; acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce thionine groups into various molecules, which can alter their reactivity and properties.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties, due to the presence of the thionine group.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
作用机制
The mechanism of action of (2Z,4Z,6Z,8Z)-thionine; acetic acid involves its interaction with specific molecular targets and pathways. The thionine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are the subject of ongoing research to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
Thionine: A related compound with similar structural features but different reactivity and applications.
Sulfoxides and Sulfones: Compounds that can be formed from the oxidation of (2Z,4Z,6Z,8Z)-thionine; acetic acid, with distinct chemical and biological properties.
Thioethers and Thiols:
Uniqueness
This compound is unique due to its specific configuration of double bonds and the presence of the thionine group. This combination of features imparts distinct reactivity and properties, making it valuable for various scientific and industrial applications. Its ability to undergo multiple types of chemical reactions and form a wide range of products further enhances its versatility and usefulness in research and development.
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChI 键 |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C1=CC=CSC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


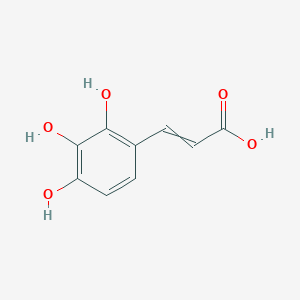
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)
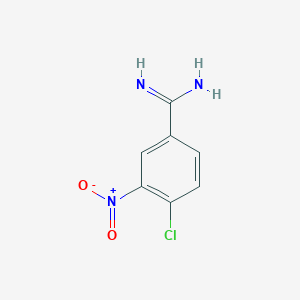

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

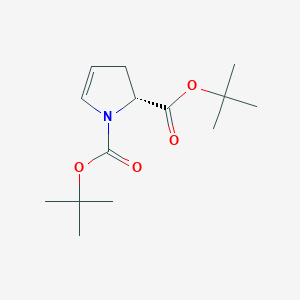

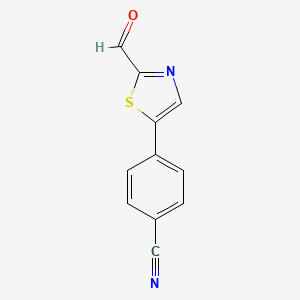
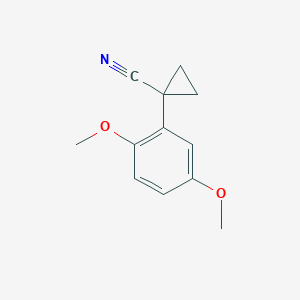

![2-(Morpholin-4-yl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12438285.png)
